CYP3A4/5 Inhibition IC50 Comparison with Structurally Divergent N-Substituted Piperazinyl-Pyrimidine Analogs
The compound exhibits a CYP3A4/5 IC50 of 5,500 nM as measured in human liver microsomes using midazolam as probe substrate (30-min preincubation) [1]. This moderate inhibitory potency contrasts with certain N-aryl and N-heteroaryl piperazinyl-pyrimidine analogs, which can show sub-micromolar CYP3A4 inhibition. While the BindingDB entry for this ligand (CHEMBL4633246) requires independent structural confirmation, the data suggest that the benzhydryl substituent does not produce the strong CYP3A4 inhibition observed with some N-aryl counterparts, potentially resulting in a lower drug-drug interaction liability [2].
| Evidence Dimension | CYP3A4/5 inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | 5,500 nM (midazolam hydroxylation, human liver microsomes, 30-min preincubation) |
| Comparator Or Baseline | Typical strong CYP3A4-inhibitory N-aryl piperazinyl-pyrimidine analogs: IC50 values frequently <1,000 nM in comparable human liver microsome assays (class-level observation from medicinal chemistry literature) [2]. |
| Quantified Difference | At least 5.5-fold higher IC50 (weaker inhibition) relative to the <1,000 nM baseline for strong CYP3A4 inhibitors; precise comparator values depend on specific analog. |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation; 30-min NADPH-fortified preincubation before substrate addition; IC50 determined by non-linear regression of % inhibition vs. concentration. |
Why This Matters
A CYP3A4 IC50 in the low micromolar range indicates a reduced propensity for mechanism-based or competitive CYP3A4 drug interactions relative to many drug-like N-aryl piperazines, which is a critical selection criterion for compounds intended for in vivo polypharmacy studies or combination therapy models.
- [1] BindingDB BDBM50538344 (CHEMBL4633246). IC50 CYP3A4/5 = 5.50E+3 nM. ChEMBL/BindingDB, accessed 2025. View Source
- [2] General medicinal chemistry literature: N-arylpiperazine-containing drugs frequently exhibit potent CYP3A4 inhibition (e.g., ketoconazole IC50 ~0.015 µM; nefazodone IC50 ~0.5 µM). The observed 5.5 µM value for this compound suggests a more favorable CYP interaction profile. (Class-level comparator). View Source
